5-ethoxy-2-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol
Description
Properties
IUPAC Name |
5-ethoxy-2-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-4-24-15-9-10-16(17(22)11-15)18-19(12(2)20-21-18)25-14-7-5-13(23-3)6-8-14/h5-11,22H,4H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLECCWRYKOQKCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NNC(=C2OC3=CC=C(C=C3)OC)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-2-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol typically involves multiple steps, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. One common method involves the nucleophilic aromatic substitution reaction between 2,5-difluoro-4-bromonitrobenzene and 3-methoxy phenol to obtain an ether intermediate . This intermediate can then undergo further functionalization to introduce the pyrazolyl group and the ethoxy group under controlled reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production. The choice of solvents, temperature, and reaction time are critical factors that need to be carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
5-ethoxy-2-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction of a nitro group can yield an amine derivative.
Scientific Research Applications
5-ethoxy-2-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound has potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: It is being investigated for its potential therapeutic properties in treating various diseases.
Mechanism of Action
The mechanism of action of 5-ethoxy-2-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and signal transduction pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Pyrazole-Phenol Derivatives
Compound A : 5-Methoxy-2-[4-(4-Methoxyphenyl)-5-Methyl-1H-Pyrazol-3-yl]Phenol
- Molecular Formula : C₁₈H₁₈N₂O₃ (MW: 310.35 g/mol).
- Key Differences : Replaces the ethoxy group with a methoxy group.
- Impact : Reduced lipophilicity (estimated LogP ~3.5) and lower molecular weight compared to the target compound. The shorter methoxy chain may decrease membrane permeability but improve aqueous solubility .
Compound B : 5-Methoxy-2-(4-Phenoxy-1H-Pyrazol-3-yl)Phenol
- Molecular Formula : C₁₆H₁₄N₂O₃ (MW: 282.30 g/mol).
- Key Differences: Lacks the 4-methoxyphenoxy and methyl groups on the pyrazole.
- Impact: Simplified structure with lower steric hindrance and TPSA (~60 Ų).
Compound C : 2-[4-(4-Methoxyphenoxy)-5-Methyl-1H-Pyrazol-3-yl]-5-[(4-Nitrophenyl)Methoxy]Phenol
- Molecular Formula : C₂₄H₂₂N₃O₆ (MW: 448.45 g/mol).
- Key Differences : Incorporates a nitrobenzyloxy group instead of ethoxy.
- Impact : The nitro group increases polarity (higher TPSA ~110 Ų) and electron-withdrawing effects, which may enhance interactions with charged residues in enzymes or receptors. LogP decreases (~2.8) due to nitro-group polarity .
Pyrazolone and Thiadiazole Analogues
Compound D : 4-[(Ethoxyimino)(Phenyl)Methyl]-5-Methyl-2-Phenyl-1H-Pyrazol-3(2H)-One
- Molecular Formula : C₁₉H₁₉N₃O₂ (MW: 321.38 g/mol).
- Key Differences: Pyrazolone core with an ethoxyimino group instead of a phenolic ring.
- Impact : The ketone group introduces hydrogen-bonding capacity (TPSA ~75 Ų) and alters reactivity, making it suitable for coordination chemistry or as a chelating agent .
Compound E : 5-(4-Substituted Phenyl)-2-(1H-Pyrrol-1-yl)-1,3,4-Thiadiazoles
- Molecular Formula : Varies (e.g., C₁₃H₁₀N₄S for 4a).
- Key Differences : Replaces pyrazole with a thiadiazole ring.
- Impact : Thiadiazole’s sulfur atom enhances metabolic stability and π-π stacking interactions. LogP values range from 2.5–3.5, comparable to the target compound, but TPSA increases (~85 Ų) due to additional nitrogen atoms .
Physicochemical and Pharmacokinetic Comparison
Biological Activity
5-ethoxy-2-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol is a complex organic compound belonging to the class of phenolic derivatives. This compound exhibits a unique structural configuration that includes an ethoxy group, a pyrazole ring, and a methoxyphenyl moiety, contributing to its potential biological activities. The exploration of its biological activity has gained traction due to its implications in medicinal chemistry and therapeutic applications.
Synthesis and Structural Features
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The general synthetic route begins with the formation of an ether intermediate from 2,5-difluoro-4-bromonitrobenzene and 3-methoxyphenol, followed by hydroxylation and cyclization to yield the final product.
Structural Characteristics:
| Feature | Description |
|---|---|
| Molecular Formula | C18H20N2O4 |
| Molecular Weight | Approximately 310.3 g/mol |
| Functional Groups | Ethoxy, Pyrazole, Methoxyphenyl |
Biological Activities
Research indicates that this compound possesses significant biological activities, particularly in anti-tumor and anti-inflammatory domains. The compound's mechanism of action is believed to involve interactions with specific molecular targets, including enzymes and signaling pathways.
Anti-tumor Activity
Studies have shown that pyrazole derivatives exhibit notable anti-tumor properties by inhibiting key oncogenic pathways. For instance, certain pyrazole compounds have demonstrated effectiveness against BRAF(V600E) mutations, EGFR, and Aurora-A kinase . In vitro studies on breast cancer cell lines MCF-7 and MDA-MB-231 revealed that combinations of pyrazole derivatives with conventional chemotherapeutics like doxorubicin enhanced cytotoxic effects, suggesting potential for synergistic therapeutic strategies .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is attributed to its ability to modulate inflammatory pathways. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, facilitating interactions that may reduce inflammatory responses.
Case Studies
-
Combination Therapy in Breast Cancer :
- Objective : To evaluate the efficacy of this compound in combination with doxorubicin.
- Methodology : Cytotoxicity assays were performed on MCF-7 and MDA-MB-231 cells.
- Findings : The combination treatment exhibited enhanced cytotoxicity compared to doxorubicin alone, indicating a potential role as an adjunct therapy in breast cancer treatment.
-
Mechanistic Studies :
- Objective : To elucidate the molecular mechanisms underlying the anti-tumor effects.
- Methodology : Western blotting was used to assess the expression levels of key proteins involved in cell cycle regulation.
- Findings : The compound significantly downregulated cyclin D1 and upregulated p21, indicating cell cycle arrest at the G1 phase.
Comparative Analysis
The unique structural features of this compound differentiate it from simpler phenolic compounds. This distinction enhances its reactivity and biological activity:
| Compound | Unique Aspects |
|---|---|
| 4-Methoxyphenol | Simple phenolic structure without heterocycles |
| 5-Ethoxy-1-(4-methoxyphenyl)-5-methylimidazolidine | Contains an imidazolidine ring instead of pyrazole |
Q & A
Q. What synthetic methodologies are suitable for preparing 5-ethoxy-2-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol, and how can reaction conditions be optimized?
Answer: The compound can be synthesized via cyclocondensation of substituted diketones with hydrazine derivatives. For example:
- React 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione with methylhydrazine in glacial acetic acid under reflux (6–8 hours), monitored by TLC .
- Optimize solvent choice (e.g., ethanol for recrystallization) and stoichiometric ratios (e.g., 1:1.5 molar ratio of diketone to hydrazine) to improve yield and purity .
- Use FTIR and NMR to confirm intermediate formation (e.g., pyrazole ring closure via disappearance of carbonyl peaks at ~1700 cm⁻¹) .
Q. How can the molecular structure and crystallographic parameters of this compound be characterized?
Answer:
- Single-crystal X-ray diffraction (SC-XRD): Grow crystals via slow evaporation in ethanol/water. Use a Stoe IPDS-II diffractometer (λ = Mo-Kα radiation, T = 173 K) to determine dihedral angles between aromatic rings (e.g., 16.83° between pyrazole and methoxyphenyl groups) and hydrogen-bonding networks (O–H⋯N interactions) .
- Computational modeling: Compare experimental bond lengths/angles with DFT-optimized structures (e.g., B3LYP/6-31G* basis set) to validate accuracy .
Q. What analytical techniques are recommended for purity assessment and quantification?
Answer:
- HPLC: Use a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min, UV detection at 254 nm .
- Elemental analysis: Verify %C, %H, %N within ±0.4% of theoretical values to confirm purity .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?
Answer:
- Dynamic NMR studies: Perform variable-temperature ¹H NMR (e.g., 298–373 K) to detect conformational exchange broadening, particularly in flexible ethoxy or methoxyphenoxy groups .
- Solvent effects: Compare experimental shifts in DMSO-d₆ vs. CDCl₃; methoxy protons may deshield by ~0.2 ppm in polar aprotic solvents due to hydrogen bonding .
Q. What strategies can elucidate the structure-activity relationship (SAR) for bioactivity in pyrazole derivatives?
Answer:
- Pharmacophore modeling: Map electrostatic/hydrophobic features using software like Schrödinger’s Phase. Key moieties include the phenolic –OH (hydrogen-bond donor) and methoxyphenoxy group (π-π stacking) .
- Enzymatic assays: Test inhibition of COX-2 or 5-LOX to evaluate anti-inflammatory potential. Compare IC₅₀ values against structural analogs (e.g., substituents at pyrazole C-3/C-5) .
Q. How can crystallographic data discrepancies (e.g., unit cell parameters vs. literature) be addressed?
Answer:
- Redundant data collection: Acquire multiple datasets from different crystals to rule out polymorphism or hydration effects .
- Rigorous refinement: Use SHELXL with anisotropic displacement parameters for non-H atoms. Check for overfitting via R₁/wR₂ convergence (<5% difference) .
Q. What safety protocols are critical for handling this compound in vitro?
Answer:
- Hazard mitigation: Wear nitrile gloves and PPE due to acute oral toxicity (LD₅₀ > 300 mg/kg) and skin irritation (GHS Category 2) .
- Waste disposal: Neutralize acidic residues (e.g., glacial acetic acid) with sodium bicarbonate before incineration .
Data Contradiction Analysis
Q. How to reconcile discrepancies in synthetic yields between hydrazine derivatives (e.g., methylhydrazine vs. phenylhydrazine)?
Answer:
- Steric effects: Bulky substituents (e.g., phenylhydrazine) reduce cyclization efficiency by ~20% compared to methylhydrazine due to hindered transition-state geometry .
- Reaction monitoring: Use in-situ FTIR to track intermediate stability; phenylhydrazine adducts may decompose above 80°C .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
